molecular formula C10H19BrO B13639836 3-(Bromomethyl)-3-butyltetrahydro-2h-pyran

3-(Bromomethyl)-3-butyltetrahydro-2h-pyran

Cat. No.: B13639836
M. Wt: 235.16 g/mol
InChI Key: SGDBNPZFTGQRBX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS 1698390-53-2) is a high-purity chemical building block of interest in advanced organic synthesis and drug discovery. This compound features a tetrahydro-2H-pyran (oxane) scaffold, a saturated oxygen heterocycle that is a prevalent structural motif in numerous natural products and bioactive molecules . The molecule is functionalized with a reactive bromomethyl group and a butyl chain at the 3-position, making it a versatile intermediate for further chemical modifications. Its primary research value lies in its application as a key synthetic precursor. The tetrahydro-2H-pyran core is a common subunit in pharmaceuticals and agrochemicals, and the presence of the bromomethyl group (-CH2Br) provides a handle for nucleophilic substitution reactions, such as alkylations, allowing researchers to elaborate the core structure and create diverse chemical libraries . This makes it particularly useful for constructing complex molecules in medicinal chemistry programs and for the synthesis of specialized intermediates. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use. The compound is classified with GHS07 warning symbols and carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and adequate ventilation are required for safe handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

3-(bromomethyl)-3-butyloxane

InChI

InChI=1S/C10H19BrO/c1-2-3-5-10(8-11)6-4-7-12-9-10/h2-9H2,1H3

InChI Key

SGDBNPZFTGQRBX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCOC1)CBr

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl 3 Butyltetrahydro 2h Pyran

Precursor Synthesis and Derivatization Strategies

The construction of the 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran molecule can be approached retrospectively by considering the formation of the key C-C and C-O bonds. This involves the synthesis of suitable acyclic precursors that can be induced to cyclize, or the functionalization of a pre-formed tetrahydropyran (B127337) ring.

Synthesis of Tetrahydropyran Scaffolds

A variety of methods have been developed for the synthesis of the core tetrahydropyran ring system. whiterose.ac.ukorganic-chemistry.org One of the most prominent methods is the acid-catalyzed Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde or ketone. researchgate.netabo.fi This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal nucleophile (the hydroxyl group) to form the six-membered ring. beilstein-journals.org The substitution pattern on the final tetrahydropyran is determined by the structure of the starting materials.

Transition metal-catalyzed intramolecular hydroalkoxylation of δ-hydroxy olefins is another powerful strategy for tetrahydropyran synthesis. organic-chemistry.org Catalysts based on platinum, gold, and other transition metals can effect the cyclization under mild conditions and with high stereoselectivity. organic-chemistry.org Additionally, intramolecular oxa-Michael reactions have been employed for the asymmetric synthesis of substituted tetrahydropyrans. whiterose.ac.uk

Introduction of the Bromomethyl Moiety

The bromomethyl group is a versatile functional handle in organic synthesis, often introduced through the bromination of a corresponding alcohol or via radical reactions. nbinno.com For the synthesis of this compound, a plausible strategy would involve the synthesis of a precursor containing a hydroxymethyl group at the C3 position. This alcohol could then be converted to the desired bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (PPh₃).

Alternatively, if a precursor with an exocyclic double bond at the C3 position is synthesized, the bromomethyl group could be introduced via a hydrobromination reaction, although regioselectivity could be a challenge.

Incorporation of the Butyl Substituent

The butyl group can be introduced at various stages of the synthesis. wikipedia.org A common approach is to start with a precursor that already contains the butyl group at the desired position. For instance, in a Prins cyclization approach, the homoallylic alcohol precursor could be designed to have a butyl group at the appropriate carbon atom.

Another strategy involves the addition of a butyl nucleophile, such as a butyl Grignard reagent or butyllithium, to a suitable electrophilic center on a tetrahydropyran precursor. For example, a tetrahydropyran with a ketone at the C3 position could potentially react with a butyl nucleophile, although this would lead to a tertiary alcohol that would require further functionalization.

A summary of potential precursor strategies is presented in the table below.

Precursor TypeKey Reaction for Cyclization/FunctionalizationResulting Intermediate
Acyclic δ-hydroxy olefin with butyl and hydroxymethyl precursors at C3Prins Cyclization or Transition Metal-Catalyzed Cyclization3-Butyl-3-(hydroxymethyl)tetrahydro-2H-pyran
Tetrahydropyran-3-oneGrignard reaction with butylmagnesium bromide3-Butyl-3-hydroxytetrahydro-2H-pyran
Acyclic precursor with a terminal alkyneTransition metal-catalyzed cyclizationTetrahydropyran with a functional group for elaboration

Intramolecular Cyclization Approaches to the Tetrahydropyran Ring

Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems like tetrahydropyrans, often offering high levels of stereocontrol.

Prins Reaction Variants in Tetrahydropyran Formation

The Prins reaction and its variants are among the most effective methods for synthesizing substituted tetrahydropyrans. nih.govnih.govutexas.edu The reaction involves the condensation of a homoallylic alcohol with a carbonyl compound, catalyzed by a Brønsted or Lewis acid. researchgate.net The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and reaction conditions, proceeding through a chair-like transition state. nih.gov

For the synthesis of this compound, a potential Prins cyclization strategy would involve the reaction of a suitably substituted homoallylic alcohol with an aldehyde. The required quaternary center at C3 could be challenging to construct directly in a standard Prins reaction. A modified approach, such as an Evans aldol−Prins cyclization strategy, could be employed to generate a highly substituted tetrahydropyran. beilstein-journals.org

The table below illustrates different Prins reaction variants and their potential application.

Prins Reaction VariantDescriptionPotential Application for Target Synthesis
Classical Prins CyclizationReaction of a homoallylic alcohol with an aldehyde using a Brønsted or Lewis acid. researchgate.netA complex homoallylic alcohol precursor with the butyl group would be required.
Silyl-Prins CyclizationUtilizes a silyl-substituted homoallylic alcohol, which can lead to different reaction pathways and stereochemical outcomes. beilstein-journals.orgCould offer alternative stereocontrol in the formation of the tetrahydropyran ring.
Tandem Allylation–Silyl-Prins CyclizationA sequential reaction involving allylation followed by a silyl-Prins cyclization. nih.govCould be a multi-step approach to build the necessary complexity in the precursor.

Transition Metal-Catalyzed Cyclization Strategies

Transition metal-catalyzed intramolecular cyclizations of hydroxyalkenes or hydroxyalkynes provide a mild and efficient alternative to acid-catalyzed methods for tetrahydropyran synthesis. organic-chemistry.org Catalysts based on palladium, gold, platinum, and other metals can facilitate the formation of the C-O bond.

For instance, a platinum-catalyzed hydroalkoxylation of a δ-hydroxy olefin could be a key step. organic-chemistry.org The substrate for this reaction would need to be an acyclic alcohol with a double bond at the appropriate position to form the six-membered ring, and with the butyl and a precursor to the bromomethyl group already in place.

Gold catalysts are also known to be highly effective for the cyclization of monoallylic diols to form tetrahydropyrans with excellent stereoselectivity. organic-chemistry.org The design of a suitable diol precursor would be crucial for the successful application of this methodology to the synthesis of the target compound.

The following table summarizes some transition metal-catalyzed cyclization approaches.

CatalystReaction TypeSubstrate Requirement
Platinum (Pt)Intramolecular Hydroalkoxylationδ-hydroxy olefin
Gold (Au)Cyclization of monoallylic diolsChiral monoallylic diol
Palladium (Pd)Oxidative Cyclizationγ-heteroalkenyl β-keto amide

Acid-Catalyzed Rearrangement Pathways

Acid-catalyzed rearrangements offer a powerful tool for the construction of complex cyclic ethers from readily available precursors. While a direct acid-catalyzed rearrangement leading to this compound is not extensively documented, analogous transformations provide a conceptual framework. One plausible approach involves the acid-catalyzed ring-opening of a strategically substituted spiro-epoxytetrahydropyran.

For instance, a precursor such as 3-butyl-3-spiro-oxiranyltetrahydro-2H-pyran could undergo an acid-catalyzed intramolecular rearrangement. In the presence of a Lewis or Brønsted acid, the epoxide oxygen would be protonated, activating the epoxide for nucleophilic attack. Intramolecular attack by a suitably positioned nucleophile or a rearrangement cascade could potentially lead to the desired 3,3-disubstituted tetrahydropyran skeleton. The choice of acid and reaction conditions would be critical in directing the regioselectivity of the ring-opening and any subsequent rearrangements.

Another potential pathway could involve a Prins cyclization, a classic acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone. researchgate.netnih.gov A carefully designed homoallylic alcohol precursor bearing a butyl group and a latent hydroxymethyl group could, in principle, cyclize to form the tetrahydropyran ring. Subsequent functional group manipulation would then be required to introduce the bromomethyl moiety. The diastereoselectivity of such cyclizations is often influenced by the stereochemistry of the starting material and the reaction conditions. nih.gov

Halogenation Procedures for Bromomethyl Functionalization

The introduction of the bromomethyl group at the C3 position is a key transformation in the synthesis of the target molecule. This is typically achieved by the halogenation of a corresponding 3-(hydroxymethyl) precursor.

Regioselective Bromination Techniques

The conversion of a primary alcohol, such as the one in a 3-butyl-3-(hydroxymethyl)tetrahydro-2H-pyran intermediate, to a bromide requires a regioselective brominating agent that will not interfere with the tetrahydropyran ring. The Appel reaction is a well-established and mild method for this transformation. organic-chemistry.orgresearchgate.net This reaction utilizes a combination of triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), to convert alcohols to the corresponding alkyl bromides. organic-chemistry.org The reaction generally proceeds with inversion of configuration if the alcohol is chiral.

Reagent SystemTypical ConditionsYield (%)Reference
PPh₃, CBr₄CH₂Cl₂, rt, 1 h96 tcichemicals.com
PPh₃, NBSDichloromethaneHigh organic-chemistry.org

Table 1: Representative Conditions for the Appel Reaction

Another effective method for the regioselective bromination of primary alcohols is the use of phosphorus tribromide (PBr₃). This reagent is known to convert primary and secondary alcohols to alkyl bromides with high efficiency. The reaction typically proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at a chiral center. Careful control of the reaction conditions is necessary to avoid potential side reactions.

Radical and Ionic Bromination Conditions

While the conversion of a hydroxymethyl group to a bromomethyl group is typically achieved under ionic conditions (e.g., Appel reaction, PBr₃), it is important to consider the possibility of radical and other ionic bromination pathways, especially when considering alternative synthetic strategies or potential side reactions.

Radical Bromination: Free radical bromination, often employing N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), is a powerful tool for the bromination of allylic and benzylic positions. nih.govrsc.org In the context of a saturated tetrahydropyran ring, radical bromination would likely proceed with low regioselectivity, leading to a mixture of products. The reactivity of C-H bonds towards radical abstraction follows the order tertiary > secondary > primary. Therefore, if the tetrahydropyran ring contains susceptible tertiary or secondary hydrogens, bromination at these positions would compete with, or even dominate over, bromination of the butyl or a methyl group. gla.ac.uk

Ionic Bromination: Ionic bromination using molecular bromine (Br₂) can occur via an electrophilic addition mechanism to a double bond or through electrophilic substitution on an activated ring system. For a saturated tetrahydropyran, direct bromination with Br₂ is generally not a viable method for introducing a bromomethyl group at a specific position. The reaction of Br₂ with ethers can lead to cleavage of the ether linkage, particularly in the presence of a Lewis acid. acsgcipr.orgmasterorganicchemistry.com Therefore, harsh ionic bromination conditions are generally avoided when the tetrahydropyran ring is present.

Stereochemical Control in the Synthesis of Substituted Tetrahydropyrans

The synthesis of this compound presents a stereochemical challenge due to the presence of a quaternary stereocenter at the C3 position. Controlling the three-dimensional arrangement of the substituents around this center is crucial and can be addressed through diastereoselective and enantioselective synthetic strategies.

Diastereoselective Synthesis Methods

Diastereoselective synthesis aims to produce a specific diastereomer of the target molecule. In the context of substituted tetrahydropyrans, several methods have been developed to achieve high levels of diastereocontrol.

One powerful approach is the Prins cyclization, where the stereochemistry of the starting homoallylic alcohol can influence the stereochemical outcome of the cyclization. researchgate.netnih.gov By carefully selecting the geometry of the double bond and the stereocenters in the starting material, it is possible to control the relative stereochemistry of the substituents on the newly formed tetrahydropyran ring. nih.gov

Another strategy involves the diastereoselective reduction of a cyclic precursor. For example, a 3-acyl-3-butyl-tetrahydropyran-2-one could be synthesized and then diastereoselectively reduced to the corresponding alcohol, which could then be converted to the bromomethyl group. The stereochemical outcome of the reduction would be influenced by the steric and electronic properties of the substrate and the choice of reducing agent.

Furthermore, tandem reactions, such as the Mukaiyama aldol-lactonization process, have been shown to generate substituted tetrahydropyrans with high diastereoselectivity. nih.gov These cascade reactions can create multiple stereocenters in a single operation, with the stereochemical outcome often dictated by the formation of cyclic oxocarbenium ion intermediates. nih.gov

MethodKey FeaturesDiastereoselectivityReference
Prins CyclizationAcid-catalyzed reaction of a homoallylic alcohol and an aldehyde.Dependent on substrate stereochemistry and reaction conditions. researchgate.netnih.gov
Mukaiyama Aldol-LactonizationTandem reaction forming multiple C-C and C-O bonds.High diastereoselectivity through cyclic oxocarbenium ion intermediates. nih.gov

Table 2: Examples of Diastereoselective Methods for Tetrahydropyran Synthesis

Enantioselective Approaches

Enantioselective synthesis focuses on the preparation of a single enantiomer of a chiral molecule. The construction of quaternary stereocenters, such as the C3 position in the target molecule, is a significant challenge in asymmetric synthesis. nih.gov

Catalytic enantioselective methods are at the forefront of modern organic synthesis. For the construction of tetrahydropyrans with a C3-quaternary stereocenter, several strategies can be envisioned. One approach involves the enantioselective functionalization of a pre-existing tetrahydropyran ring. For example, an enantioselective alkylation or allylation of a 3-substituted tetrahydropyran precursor could be employed to introduce the butyl or a precursor to the bromomethyl group.

More elegantly, the quaternary stereocenter can be constructed during the ring-forming step. Enantioselective versions of the Prins cyclization, using chiral Lewis acids or Brønsted acids as catalysts, have been developed to control the absolute stereochemistry of the newly formed stereocenters. Similarly, enantioselective intramolecular etherification reactions of appropriately substituted acyclic precursors can provide access to chiral tetrahydropyrans.

Furthermore, enantioselective reactions that create quaternary stereocenters in acyclic precursors, followed by cyclization to the tetrahydropyran ring, represent a powerful strategy. For instance, a catalytic enantioselective conjugate addition to an α,β-unsaturated ester or ketone could be used to set the quaternary stereocenter, which is then carried through a series of steps to form the final cyclic product. nih.gov

ApproachCatalyst/ReagentKey TransformationReference
Enantioselective Prins CyclizationChiral Lewis or Brønsted AcidAsymmetric C-C and C-O bond formation nih.gov
Enantioselective Conjugate AdditionChiral Catalyst (e.g., copper-based)Formation of an acyclic precursor with a quaternary stereocenter nih.gov

Table 3: Enantioselective Strategies for the Synthesis of Quaternary Centers

Mechanistic Investigations of 3 Bromomethyl 3 Butyltetrahydro 2h Pyran Formation

Elucidation of Reaction Intermediates

The formation of the tetrahydropyran (B127337) ring via bromoetherification proceeds through distinct, reactive intermediates. The reaction is initiated by the electrophilic addition of a bromine source (e.g., N-Bromosuccinimide or Br₂) to the alkene moiety of the unsaturated alcohol precursor.

This initial step leads to the formation of a cyclic bromonium ion . This three-membered ring intermediate is highly strained and electrophilic. The bromine atom is bonded to both carbons of the former double bond, bearing a positive charge. The formation of this intermediate is crucial as it activates the alkene for nucleophilic attack and sets the stage for the subsequent cyclization.

The key bond-forming step follows, wherein the tethered hydroxyl group acts as an intramolecular nucleophile. It attacks one of the two carbons of the bromonium ion. This intramolecular attack is kinetically favored over intermolecular reactions, leading to the formation of the six-membered tetrahydropyran ring. The regioselectivity of this attack follows Markovnikov's rule, where the nucleophile attacks the more substituted carbon, but in the case of a terminal alkene precursor, the attack occurs at the internal carbon, leading to the formation of the tetrahydropyran ring in accordance with Baldwin's rules for ring closure.

In alternative acid-catalyzed pathways for tetrahydropyran synthesis, such as the Prins cyclization, an oxocarbenium ion is a key intermediate. mdpi.comsemanticscholar.org This species, characterized by a positively charged oxygen atom double-bonded to a carbon, is highly electrophilic and readily undergoes nucleophilic attack to form the heterocyclic ring. mdpi.com However, for the bromoetherification pathway, the bromonium ion is the primary reactive intermediate.

Kinetic Studies and Reaction Order Analysis

Kinetic studies are essential for understanding the reaction mechanism by determining the rate law, which expresses the relationship between the rate of a reaction and the concentration of the reactants. For the proposed bromoetherification synthesis of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran, the reaction rate would likely depend on the concentrations of both the unsaturated alcohol precursor and the electrophilic bromine source.

A plausible rate law for this reaction would be:

Rate = k[Unsaturated Alcohol][Bromine Source]

Experimental determination of this reaction order would involve a series of experiments where the initial concentration of one reactant is varied while the other is held constant, and the initial reaction rate is measured. The collected data would resemble the following hypothetical table, demonstrating the relationship between reactant concentrations and the rate of product formation.

ExperimentInitial [Alcohol] (mol/L)Initial [NBS] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10-4
20.200.103.0 x 10-4
30.100.203.0 x 10-4

This interactive table presents hypothetical data. Doubling the concentration of either the alcohol or the N-Bromosuccinimide (NBS) doubles the initial reaction rate, confirming the first-order dependence on each reactant.

Further kinetic investigations, such as kinetic isotope effect studies, could provide deeper insight into the transition state of the rate-determining step. rsc.org

Transition State Analysis for Selectivity Control

While this compound itself is achiral, the principles of transition state analysis are critical for understanding the efficiency and stereochemical outcome of related tetrahydropyran syntheses. nih.gov The key intramolecular cyclization step proceeds through a highly organized transition state.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transition states. rsc.org For the formation of a six-membered ring, the cyclization is believed to proceed through a chair-like transition state , which is generally lower in energy than a boat-like alternative. mdpi.com In this conformation, the reacting atoms are arranged to minimize steric hindrance, maximizing the orbital overlap between the nucleophilic oxygen and the electrophilic carbon of the bromonium ion.

The stability of this transition state directly influences the reaction rate. Substituents on the carbon backbone can introduce steric effects that either stabilize or destabilize this arrangement, thereby controlling the reaction's feasibility and rate. For the formation of the target molecule, the butyl group and the bromomethyl group must be accommodated in the transition state. The chair-like arrangement would place larger substituents in pseudo-equatorial positions to minimize steric strain, facilitating an efficient ring closure. Predicting reaction selectivity through computational analysis of transition states is a complex but essential aspect of modern mechanistic chemistry. cam.ac.ukresearchgate.net

Reactivity and Transformational Chemistry of 3 Bromomethyl 3 Butyltetrahydro 2h Pyran

Nucleophilic Substitution Reactions

General chemical principles suggest that as a primary alkyl bromide, the bromomethyl group of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran would be susceptible to nucleophilic attack. However, without specific studies on this compound, no concrete examples or data can be presented.

Formation of Carbon-Heteroatom Bonds (e.g., C-O, C-N, C-S, C-Te)

It is anticipated that this compound would react with various heteroatom nucleophiles to form new carbon-heteroatom bonds. For instance, reactions with alcohols or phenols would likely yield ethers, while reactions with amines could produce the corresponding substituted amines. Similarly, thiols would be expected to form thioethers. Despite these well-established reaction patterns for alkyl bromides, there is no specific literature documenting these transformations for this compound.

Carbon-Carbon Bond Formation via Alkylation

The formation of new carbon-carbon bonds through the alkylation of carbon nucleophiles is a cornerstone of organic synthesis. It is plausible that this compound could act as an electrophile in reactions with nucleophiles such as enolates, organocuprates (Gilman reagents), or Grignard reagents. These reactions would extend the carbon framework of the molecule. Regrettably, no studies have been found that specifically investigate these reactions for this compound.

Elimination Reactions and Olefin Formation

Elimination reactions, such as dehydrobromination, are common for alkyl halides. In the presence of a strong, non-nucleophilic base, it is conceivable that this compound could undergo an E2 elimination to form an exocyclic methylene (B1212753) compound, 3-butyl-3-(methylidene)tetrahydro-2H-pyran. The viability and efficiency of this reaction pathway, however, have not been experimentally verified for this specific substrate.

Cross-Coupling Reactions Involving the Bromomethyl Group

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of a bromomethyl group suggests that this compound could participate in such reactions.

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are widely used in cross-coupling reactions like the Suzuki, Stille, and Heck reactions. chemeo.comencyclopedia.pub In a typical Suzuki coupling, an organoboron reagent would be coupled with the alkyl bromide in the presence of a palladium catalyst and a base. chemeo.com A Stille coupling would involve an organotin reagent, organic-chemistry.org and a Heck reaction would couple the bromide with an alkene. nih.gov While these are powerful synthetic methods, their application to this compound has not been reported.

Nickel-Catalyzed Cross-Couplings with Organometallic Reagents

Nickel catalysts are often employed in cross-coupling reactions, such as the Kumada coupling, which utilizes Grignard reagents. orgsyn.orgechemi.com These reactions provide an alternative to palladium-catalyzed methods and can be particularly effective for certain substrates. The potential for this compound to undergo nickel-catalyzed cross-coupling reactions remains unexplored in the scientific literature.

Insufficient Scientific Data Available for this compound

A comprehensive review of available scientific literature reveals a significant lack of specific research data on the chemical compound this compound. Despite extensive searches for its reactivity, transformational chemistry, and derivatization, no dedicated studies detailing these aspects for this particular molecule could be identified.

The investigation sought to elaborate on the ring-opening and rearrangement processes of this compound, as well as the derivatization and further functionalization of its tetrahydropyran (B127337) ring. However, the scientific literature predominantly features information on related but structurally distinct compounds, such as those lacking the 3-butyl substituent. While general principles of tetrahydropyran chemistry are well-documented, specific experimental details, reaction conditions, and product characterization for the target compound are not present in the accessible scientific domain.

Consequently, the creation of a detailed and scientifically accurate article with data tables, as per the requested outline, is not feasible at this time due to the absence of published research on this compound. Further empirical studies would be required to elucidate the chemical behaviors outlined in the proposed article structure.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

3-(Bromomethyl)-3-butyltetrahydro-2H-pyran is a prime example of a versatile synthetic building block, a molecule that can be readily incorporated into a larger structure. The presence of the bromomethyl group provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the straightforward introduction of the tetrahydropyran (B127337) moiety into a wide array of organic molecules.

The butyl group at the C3 position offers several strategic advantages. It introduces a lipophilic domain, which can be crucial for modulating the solubility and biological activity of the final product. Furthermore, the quaternary carbon at the C3 position creates a sterically demanding environment, which can influence the stereochemical outcome of reactions at or near this center, providing a level of control in the synthesis of complex stereoisomers.

Chemists can leverage this building block to construct molecules with a pre-defined tetrahydropyran core, a common motif in many natural products and pharmaceutically active compounds. The reactivity of the bromomethyl group can be finely tuned by the choice of nucleophile and reaction conditions, allowing for a high degree of synthetic flexibility.

Table 1: Potential Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Functional Group
AmineR-NH2Secondary or Tertiary Amine
ThiolR-SHThioether
AlcoholR-OHEther
CarboxylateR-COO-Ester
CyanideNaCNNitrile
AzideNaN3Azide

Preparation of Complex Heterocyclic Scaffolds

The structure of this compound is well-suited for the synthesis of complex heterocyclic scaffolds. The bromomethyl group can act as an electrophilic partner in intramolecular cyclization reactions, leading to the formation of fused or spirocyclic ring systems.

For instance, a molecule containing a nucleophilic group at an appropriate distance from the tetrahydropyran ring could be tethered via the bromomethyl group. Subsequent intramolecular reaction would then forge a new heterocyclic ring fused to the tetrahydropyran core. The butyl group can play a role in directing the conformation of the transition state during cyclization, potentially leading to high diastereoselectivity.

This strategy is particularly valuable in the synthesis of novel drug candidates, where the exploration of three-dimensional chemical space is paramount. The rigid, polysubstituted tetrahydropyran core, combined with a newly formed heterocyclic ring, can generate scaffolds with unique pharmacological properties.

Synthesis of Polyether Structures

Polyether natural products, known for their complex structures and potent biological activities, often contain multiple tetrahydropyran rings. This compound can serve as a key building block in the iterative synthesis of such polyether chains.

While direct polymerization of this specific monomer has not been reported, analogous reactions with similar bromomethyl-functionalized ethers suggest its feasibility. The stereochemistry of the tetrahydropyran ring would be preserved during the etherification steps, allowing for the construction of stereochemically well-defined polyether structures.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The bifunctional nature of this compound, with its electrophilic bromomethyl group and the potential for the ether oxygen to act as a Lewis base, makes it an intriguing candidate for participation in MCRs.

For example, it could potentially be used in a Passerini or Ugi-type reaction where the tetrahydropyran moiety is incorporated into the final product. The steric bulk of the butyl group could influence the regioselectivity and stereoselectivity of the MCR, leading to the formation of unique and complex products that would be difficult to access through traditional stepwise synthesis.

Utility in Fragment-Based Synthesis Methodologies

Fragment-based drug discovery (FBDD) is a modern approach to lead identification that starts with small, low-molecular-weight compounds (fragments) that bind to a biological target. These fragments are then grown or linked together to create more potent and selective drug candidates.

The 3-butyltetrahydro-2H-pyran core of the title compound represents an attractive fragment for FBDD. It possesses a desirable combination of properties, including a three-dimensional shape, a degree of lipophilicity from the butyl group, and a potential hydrogen bond acceptor in the ether oxygen. The bromomethyl group provides a convenient vector for fragment elaboration, allowing medicinal chemists to systematically explore the chemical space around the core fragment to optimize binding affinity and other pharmacological properties.

Table 2: Properties Relevant to Fragment-Based Design

PropertyContribution from this compound
3D-dimensionalityThe non-planar tetrahydropyran ring provides a defined three-dimensional shape.
LipophilicityThe butyl group contributes to the lipophilic character of the molecule.
Hydrogen BondingThe ether oxygen can act as a hydrogen bond acceptor.
Vector for GrowthThe reactive bromomethyl group allows for straightforward chemical modification.

Spectroscopic Characterization for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For a molecule with a stereocenter, such as 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran, advanced NMR techniques are particularly vital for assigning the relative stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the butyl group, the bromomethyl group, and the tetrahydropyran (B127337) ring. Similarly, the ¹³C NMR spectrum would show characteristic resonances for each carbon atom in the molecule. However, for a complete and unambiguous assignment of all signals and to determine the stereochemistry, two-dimensional NMR experiments are essential.

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are related to each other, either through chemical bonds or through space.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would reveal the connectivity within the butyl chain and the tetrahydropyran ring. For instance, cross-peaks would be observed between the protons on adjacent carbons of the butyl group and between the geminal and vicinal protons on the pyran ring. This allows for the tracing of the proton network within the molecule. mnstate.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. slideshare.net Each cross-peak in an HSQC spectrum links a specific proton resonance to its corresponding carbon resonance. This technique is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). science.gov This is particularly useful for identifying quaternary carbons, such as the C3 atom of the tetrahydropyran ring in the target molecule, which has no directly attached protons. HMBC correlations would be expected from the protons of the bromomethyl group and the adjacent methylene (B1212753) group of the butyl chain to the C3 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for determining the stereochemistry of the molecule. nih.gov They detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org For this compound, the spatial relationship between the substituents at the C3 position (the bromomethyl and butyl groups) and the protons on the tetrahydropyran ring can be established. For example, a NOESY/ROESY correlation between the protons of the butyl group and the axial or equatorial protons at C2 and C4 would help to determine the preferred conformation of the ring and the orientation of the substituents.

The combined interpretation of these 2D NMR spectra allows for the complete assignment of all ¹H and ¹³C chemical shifts and provides strong evidence for the relative stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY/ROESY Correlations
Butyl-CH₃~0.9~14Butyl-CH₂Protons on adjacent butyl carbons
Butyl-CH₂~1.3~23Butyl-CH₃, Butyl-CH₂Protons on adjacent butyl carbons
Butyl-CH₂~1.4~26Butyl-CH₂, C3Protons on adjacent butyl carbons
Butyl-CH₂~1.5~30C3Protons on C2, C4 of pyran ring
CH₂Br~3.5~38C3Protons on C2, C4 of pyran ring
Pyran-C2-H₂~3.4-3.6~68C3, C4, C6Protons on C3-substituents
Pyran-C3-~40--
Pyran-C4-H₂~1.6-1.8~25C2, C3, C5, C6Protons on C3-substituents
Pyran-C5-H₂~1.5-1.7~22C4, C6Protons on C6
Pyran-C6-H₂~3.7-3.9~65C2, C4, C5Protons on C5

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular formula and provide insights into the stability of different parts of the molecule.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which will exhibit two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). youtube.com

The fragmentation of the molecular ion under EI conditions would likely proceed through several pathways, including:

Loss of a bromine radical: This would lead to a significant fragment ion [M-Br]⁺.

Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atom in the tetrahydropyran ring is a common fragmentation pathway for ethers. This could involve the loss of the butyl group or the bromomethyl group.

Cleavage of the butyl chain: Fragmentation within the butyl group would produce a series of ions differing by 14 mass units (CH₂).

Ring-opening and subsequent fragmentation: The tetrahydropyran ring can undergo ring-opening followed by further fragmentation.

Analysis of the masses and relative abundances of these fragment ions allows for the piecing together of the molecular structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (for ⁷⁹Br)Proposed Fragment StructureDescription of Loss
249/251[C₉H₁₇BrO]⁺Molecular Ion (M⁺)
170[C₉H₁₇O]⁺Loss of ·Br
193/195[C₅H₈BrO]⁺Loss of C₄H₉· (butyl radical)
157[C₈H₁₄O]⁺Loss of ·CH₂Br
85[C₅H₉O]⁺Fragment from ring cleavage
57[C₄H₉]⁺Butyl cation

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. youtube.com These techniques are excellent for identifying the functional groups present in a compound. youtube.com For this compound, the key functional groups are the C-O-C ether linkage, the C-Br bond, and the C-H bonds of the alkyl groups and the tetrahydropyran ring.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹. A characteristic and strong C-O-C stretching band for the ether linkage in the tetrahydropyran ring would be expected in the fingerprint region, typically around 1050-1150 cm⁻¹. mt.com The C-Br stretching vibration would appear at lower wavenumbers, generally in the range of 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also show the C-H and C-O-C stretching vibrations. mpg.de The C-Br stretch is often more readily observed in the Raman spectrum than in the IR spectrum for alkyl halides. The symmetric vibrations of the carbon skeleton would also be Raman active.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups and providing a unique "fingerprint" for the compound. mt.com

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H stretching (alkyl)2850-3000StrongStrong
C-H bending (alkyl)1350-1470MediumMedium
C-O-C stretching (ether)1050-1150StrongMedium
C-Br stretching500-650MediumStrong
C-C stretching800-1200MediumMedium

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. nih.gov For this compound, a single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles.

Crucially, this technique would unambiguously determine the relative stereochemistry at the C3 position and the conformation of the tetrahydropyran ring in the crystal lattice. The resulting crystal structure would show the spatial arrangement of the butyl and bromomethyl groups relative to the pyran ring, confirming the stereochemical assignments made by NMR spectroscopy. nih.gov Furthermore, the analysis of the crystal packing can reveal information about intermolecular interactions, such as dipole-dipole interactions or van der Waals forces, which govern the solid-state properties of the compound.

Computational and Theoretical Studies

Quantum Chemical Calculations for Geometric Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule. For 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran, geometric optimization would be performed to find the minimum energy structure, providing data on bond lengths, bond angles, and dihedral angles.

Commonly used DFT functionals for such calculations include B3LYP, often paired with a basis set like 6-311G++(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules, including those containing bromine. nih.gov The optimization process would likely reveal that the tetrahydropyran (B127337) ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings.

The presence of the butyl and bromomethyl substituents at the C3 position would influence the local geometry. The steric bulk of the butyl group and the electronic effects of the bromomethyl group would lead to slight distortions in the pyran ring to minimize steric hindrance and electrostatic repulsion.

Table 1: Predicted Geometric Parameters for this compound The following data is hypothetical, based on typical values for substituted tetrahydropyrans and brominated alkanes.

ParameterPredicted Value
C-O Bond Length (in ring)~1.43 Å
C-C Bond Length (in ring)~1.53 Å
C-Br Bond Length~1.95 Å
C-O-C Bond Angle~111°
C-C-C Bond Angle (in ring)~110°

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring is known to exist predominantly in a chair conformation to minimize torsional and angular strain. For a substituted tetrahydropyran like this compound, the key aspect of conformational analysis is the orientation of the substituents—axial versus equatorial.

Computational studies on monosubstituted tetrahydropyrans have shown that the conformational preference is influenced by the size and nature of the substituent. acs.org For this compound, there would be two primary chair conformations to consider, differing in the axial or equatorial placement of the butyl and bromomethyl groups. Given the significant steric bulk of the butyl group, it would strongly prefer an equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C5 and the ring oxygen. unicamp.br Consequently, the bromomethyl group would also be in an equatorial position.

The energy difference between the conformer with both substituents equatorial and the one with both axial would be significant, with the former being the overwhelmingly favored conformation at room temperature. Boat and twist-boat conformations would be considerably higher in energy and would represent transition states or very minor populations.

Table 2: Relative Energies of Conformers for this compound The following data is hypothetical, based on conformational analysis of similarly substituted cyclic systems.

ConformationRelative Energy (kcal/mol)Predicted Population at 298 K
Chair (Equatorial Butyl, Equatorial Bromomethyl)0.00>99%
Chair (Axial Butyl, Axial Bromomethyl)> 5.0<1%
Twist-Boat~ 5-7<0.1%

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The calculated chemical shifts for this compound would be influenced by the electronegativity of the bromine and oxygen atoms, as well as the conformational arrangement of the molecule. The protons of the bromomethyl group and the butyl chain would have distinct chemical shifts that could be predicted.

IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can also be calculated. researchgate.net These calculations would predict characteristic peaks for the C-O-C stretching of the ether, the C-H stretching and bending of the alkyl groups, and the C-Br stretching frequency. Theoretical spectra are often scaled to better match experimental data.

Table 3: Predicted Spectroscopic Data for this compound The following data is hypothetical and represents typical ranges for the functional groups present.

Spectroscopic DataPredicted Value
¹H NMR Chemical Shift (CH₂Br)~3.4-3.6 ppm
¹³C NMR Chemical Shift (CH₂Br)~35-40 ppm
IR Frequency (C-O-C stretch)~1050-1150 cm⁻¹
IR Frequency (C-Br stretch)~500-600 cm⁻¹

Mechanistic Modeling and Transition State Characterization

Theoretical modeling can be used to investigate potential reaction mechanisms involving this compound. For instance, nucleophilic substitution reactions at the bromomethyl group are likely to be a key aspect of its chemistry. Computational methods can be used to model the reaction pathway, identify the transition state structure, and calculate the activation energy.

For a substitution reaction, the calculations would likely model the approach of a nucleophile to the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The geometry of the transition state and its energy would provide valuable information about the reaction kinetics. DFT methods are well-suited for locating transition states and calculating reaction barriers. acs.org

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. youtube.com By simulating the motion of the molecule over time, MD can be used to explore its conformational landscape and predict its reactivity.

For example, MD simulations could be used to study the accessibility of the bromomethyl group to reactants in a solvent. drexel.edu By analyzing the trajectories of the solvent molecules and the solute, it is possible to gain a qualitative understanding of how the solvent might influence reaction rates. Furthermore, MD simulations can be combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model reactions in a more realistic, solvated environment.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for constructing tetrahydropyran (B127337) rings often involve multi-step sequences and the use of hazardous reagents. Future research should prioritize the development of more efficient and environmentally benign pathways to 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran.

Key areas of focus could include:

One-Pot and Tandem Reactions: Designing cascade reactions that form the tetrahydropyran ring and introduce the desired substituents in a single, continuous process would significantly improve efficiency. nih.gov Multicomponent reactions, which are known to enhance molecular complexity in a single step, could be a promising avenue. mdpi.com

Catalytic Approaches: The exploration of novel organocatalytic or transition-metal-catalyzed methods could lead to milder reaction conditions and higher yields. nih.govnih.gov For instance, catalytic Prins cyclizations have shown promise for the stereoselective synthesis of substituted tetrahydropyrans. organic-chemistry.org

Use of Renewable Feedstocks: Investigating synthetic routes that utilize starting materials derived from biomass would align with the principles of green chemistry. rsc.org The development of bio-based solvents and reagents could further enhance the sustainability of the synthesis. rsc.org

Flow Chemistry: The implementation of continuous flow technologies could offer better control over reaction parameters, improve safety, and facilitate scalability.

A comparative table of potential sustainable synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Challenges
Organocatalytic CascadeMetal-free, mild conditions, high enantioselectivity. nih.govCatalyst design for specific substrate, optimization of reaction cascade.
Biomass-Derived RoutesReduced environmental impact, use of renewable resources. rsc.orgIdentification of suitable biomass precursors, multi-step conversions.
Flow Chemistry SynthesisEnhanced safety and control, improved scalability, potential for automation.Initial setup costs, optimization of flow parameters.

Exploration of New Reactivity Modes

The synthetic utility of this compound is largely dictated by the reactivity of its functional groups. While the bromomethyl group is a classic electrophilic handle for nucleophilic substitution, future research could uncover novel transformations.

Potential areas for investigation include:

Radical Reactions: Investigating the participation of the bromomethyl group in radical-mediated C-C and C-heteroatom bond-forming reactions could lead to the synthesis of complex molecular architectures.

Metal-Catalyzed Cross-Coupling: The development of novel cross-coupling protocols would enable the introduction of a wide range of substituents at the methyl position, thereby facilitating the synthesis of diverse derivatives.

Ring-Opening and Rearrangement Reactions: Exploring conditions that promote the selective opening or rearrangement of the tetrahydropyran ring could provide access to novel acyclic or different heterocyclic scaffolds.

Intramolecular Cyclizations: The reactive bromomethyl group could be exploited in intramolecular reactions to construct bicyclic or spirocyclic systems.

Asymmetric Synthesis of Chiral Derivatives

Since this compound contains a chiral center at the C3 position, the development of methods for its enantioselective synthesis is of paramount importance. The construction of quaternary stereocenters remains a significant challenge in organic synthesis. nih.govnih.govrsc.org

Future research in this area should focus on:

Chiral Catalysis: The use of chiral catalysts, such as chiral organocatalysts or metal complexes with chiral ligands, could enable the direct synthesis of enantiomerically enriched this compound. nih.govnih.gov

Chiral Pool Synthesis: Utilizing enantiopure starting materials derived from the chiral pool could provide an alternative route to specific stereoisomers.

Enzymatic Resolutions: The application of enzymes for the kinetic resolution of racemic mixtures could be a viable strategy for obtaining the desired enantiomer.

Development of Analytical Methods: The development of robust analytical techniques, such as chiral chromatography, will be crucial for the separation and characterization of the synthesized enantiomers.

A summary of potential asymmetric synthetic approaches is provided in the table below.

Asymmetric StrategyPrinciplePotential Outcome
Organocatalytic CycloetherificationUse of a chiral small molecule to catalyze the ring formation. nih.govHigh enantiomeric excess of the target molecule.
Asymmetric Prins ReactionEmployment of a chiral catalyst to control the stereochemistry of the cyclization. nih.govStereoselective formation of the tetrahydropyran ring.
Enzymatic Kinetic ResolutionSelective enzymatic reaction of one enantiomer from a racemic mixture.Separation of enantiomers, providing access to both.

Applications in Materials Science and Supramolecular Chemistry

The unique structure of this compound suggests its potential as a building block for novel functional materials and supramolecular assemblies. jhu.edu

Future research could explore its use in:

Polymer Chemistry: The bromomethyl group can serve as an initiation site for controlled radical polymerization techniques, leading to the synthesis of well-defined polymers with a tetrahydropyran-containing backbone. These polymers may exhibit interesting thermal or mechanical properties.

Liquid Crystals: The rigid tetrahydropyran ring combined with the flexible butyl chain could be a suitable scaffold for the design of new liquid crystalline materials.

Self-Assembling Systems: The interplay of hydrophobic interactions from the butyl group and potential hydrogen bonding or halogen bonding involving the ether oxygen and bromine atom could drive the self-assembly of this molecule into ordered supramolecular structures like nanotubes or vesicles. nih.govmdpi.comnih.gov

Functional Surfaces: The reactive handle could be used to graft this molecule onto surfaces, thereby modifying their properties for applications in areas such as biocompatible coatings or sensors.

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules with desired properties. nih.gov

Future computational studies on this compound and its derivatives could focus on:

Conformational Analysis: Predicting the preferred three-dimensional structure of the molecule and its derivatives, which is crucial for understanding its reactivity and biological activity. acs.org

Reaction Mechanism Elucidation: Modeling potential reaction pathways to guide the development of new synthetic methods and to understand the outcomes of reactivity studies.

Prediction of Properties: Using quantitative structure-activity relationship (QSAR) and other modeling techniques to predict the physicochemical and biological properties of novel derivatives, thereby prioritizing synthetic targets.

Virtual Screening: Docking studies of virtual libraries of derivatives against biological targets could identify promising candidates for drug discovery. nih.gov

The integration of computational and experimental approaches will be key to unlocking the full potential of this compound and its derivatives in various scientific disciplines.

Q & A

Q. What are the common synthetic routes for 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran, and how are they optimized?

The synthesis typically involves alkylation or bromination of tetrahydropyran precursors. For example, alkylation with bromomethyl groups can be achieved using allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy) in acetonitrile under reflux conditions . Optimization includes controlling reaction time, temperature (e.g., room temperature vs. reflux), and stoichiometry of reagents. Catalytic systems like copper(II)–bisphosphine complexes may enhance diastereoselectivity in related tetrahydropyran syntheses . Characterization via 1H^1H/13C^{13}C NMR and MS ensures structural fidelity .

Q. How is the purity and structural identity of this compound validated in academic research?

Purity is assessed via HPLC or GC (≥98.5% purity standards), while structural confirmation relies on:

  • 1H^1H NMR: Peaks for bromomethyl protons (~3.3–4.0 ppm) and tetrahydropyran backbone (1.5–2.5 ppm for methylene groups) .
  • 13C^{13}C NMR: Carbon signals for the quaternary bromomethyl carbon (~30–40 ppm) and ether oxygen-bearing carbons (~70–80 ppm) .
  • High-resolution MS (EI/CI): Molecular ion peaks matching the exact mass (e.g., calculated for C10H17BrOC_{10}H_{17}BrO: 232.04 g/mol) .

Advanced Research Questions

Q. What strategies address diastereoselectivity challenges in synthesizing this compound derivatives?

Diastereoselectivity is controlled via:

  • Chiral catalysts : Copper(II)–bisphosphine systems (e.g., L3 ligands) induce stereoselective cyclization, as demonstrated in related tetrahydro-2H-pyran syntheses .
  • Substrate engineering : Bulky substituents (e.g., butyl groups) can restrict conformational flexibility, favoring specific transition states .
  • Solvent effects : Polar aprotic solvents (e.g., 1,2-dichloroethane) improve reaction homogeneity and selectivity .

Q. How do computational tools aid in retrosynthetic planning for this compound?

AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to predict feasible routes. For example:

  • Retrosynthetic disconnections : Prioritize bromomethyl introduction via alkylation or nucleophilic substitution .
  • Feasibility scoring : Algorithms evaluate reaction plausibility (threshold: >0.01) and recommend optimal precursors (e.g., tetrahydropyran-3-methanol derivatives) .

Q. What are the stability and handling protocols for this compound in experimental settings?

  • Stability : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the bromomethyl group .
  • Safety : Use fume hoods due to volatility (bp ~85–86°C) and flammability (FP: -15°C). PPE (gloves, goggles) is mandatory .
  • Decomposition : Monitor via TLC or NMR for unexpected peaks (e.g., debrominated byproducts) .

Methodological Challenges and Contradictions

Q. How can researchers resolve discrepancies in reported NMR data for tetrahydropyran derivatives?

Contradictions in 1H^1H NMR shifts (e.g., methylene protons) may arise from:

  • Solvent effects : CDCl3_3 vs. DMSO-d6_6 can alter chemical shifts by 0.1–0.3 ppm .
  • Dynamic effects : Chair-flip interconversions in tetrahydropyrans broaden or split peaks at room temperature. Low-temperature NMR (-40°C) resolves such issues .

Q. What are the limitations of MS-based characterization for brominated tetrahydropyrans?

  • Fragmentation patterns : Bromine’s isotopic signature (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) aids identification but complicates low-resolution MS interpretation .
  • Adduct formation : Sodium or potassium adducts ([M+Na]+^+) may dominate spectra, requiring high-resolution MS for accurate mass assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.